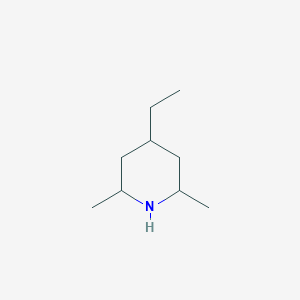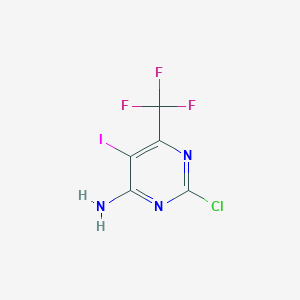
1-Methyl-5-(pyridin-4-YL)-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-5-(pyridin-4-YL)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring fused with a pyridine moiety, which imparts distinct chemical and biological properties.
准备方法
The synthesis of 1-Methyl-5-(pyridin-4-YL)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Cyclization Reaction: The triazole ring is formed through a cyclization reaction involving azides and alkynes under copper-catalyzed conditions (CuAAC reaction).
Functional Group Introduction: The pyridine ring is introduced through nucleophilic substitution reactions, often using pyridine derivatives as starting materials.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, typically using carbon dioxide or its derivatives.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
化学反应分析
1-Methyl-5-(pyridin-4-YL)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazole or pyridine rings, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions include various substituted triazole and pyridine derivatives.
科学研究应用
1-Methyl-5-(pyridin-4-YL)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of 1-Methyl-5-(pyridin-4-YL)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
相似化合物的比较
1-Methyl-5-(pyridin-4-YL)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the pyridine ring, resulting in different chemical and biological properties.
5-(Pyridin-4-YL)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the methyl group, which affects its reactivity and biological activity.
1-Methyl-5-(pyridin-4-YL)-1H-1,2,3-triazole: Lacks the carboxylic acid group, altering its solubility and interaction with biological targets.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C9H8N4O2 |
|---|---|
分子量 |
204.19 g/mol |
IUPAC 名称 |
1-methyl-5-pyridin-4-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H8N4O2/c1-13-8(6-2-4-10-5-3-6)7(9(14)15)11-12-13/h2-5H,1H3,(H,14,15) |
InChI 键 |
XWXIAMMAMRJJAN-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(N=N1)C(=O)O)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(E)-[(2-Cyanophenyl)methylidene]amino]guanidine](/img/structure/B15241691.png)
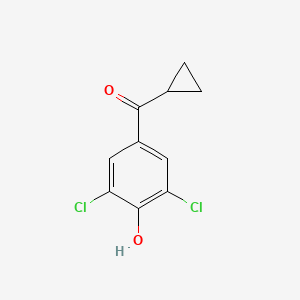

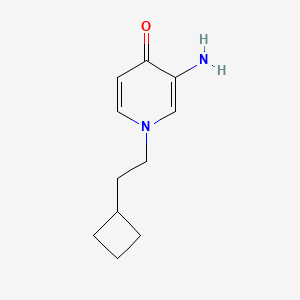
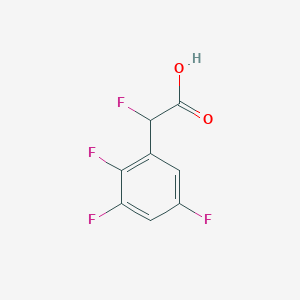
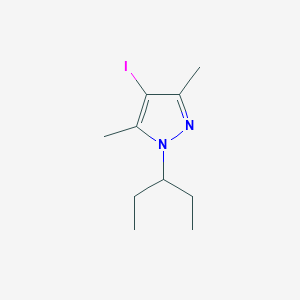
![2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B15241713.png)
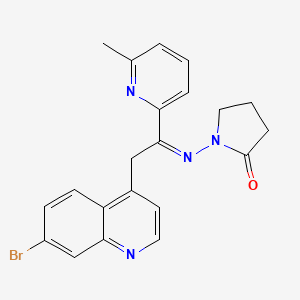
![2-Methoxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15241732.png)
![2,2'-[Propylenebis(nitriloethylidyne)]di-phenol](/img/structure/B15241734.png)
![1-[(3-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241748.png)
